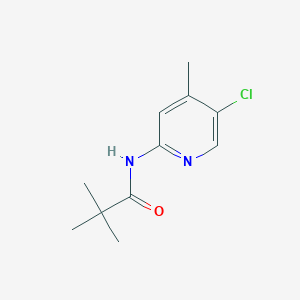
N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Cat. No. B8449151
M. Wt: 226.70 g/mol
InChI Key: KFYVPJFJRDNAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07462600B2
Procedure details


N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (3.0 g, 13.2 mmol) from Preparation 39 Step 2 was treated with concentrated sulfuric acid (19 ml) and allowed to stir for 30 min before cooling in an ice-water bath to between 0-10° C. and adding fuming red nitric acid (0.67 ml) over a 10 min period. The reaction mixture was heated (35° C.) overnight, then diluted with water (40 ml) and extracted with DCM (6×50 ml). The DCM was removed under vacuum and the residue was re-dissolved in conc. HCl (20 ml) and heated to 40° C. for 18 h, then 100° C. for 4 h, and finally 50° C. for 18 h. The mixture was cooled to RT, diluted with water (50 ml), and extracted with DCM (5×40 ml). The aqueous layer was treated with 30% (w/v) NaOH aq. until the pH=12, then extracted with DCM (6×60 ml). These latter extracts were combined, dried over Na2SO4, filtered, and concentrated to yield 5-chloro-4-methyl-3-nitro-pyridin-2-ylamine (1.0 g). 1H NMR (CDCl3) δ 8.15 (s, 1H), 5.93 (br s, 2H), 2.49 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:15])=[CH:4][C:5]([NH:8]C(=O)C(C)(C)C)=[N:6][CH:7]=1.S(=O)(=O)(O)O.[N+:21]([O-])([OH:23])=[O:22]>O>[Cl:1][C:2]1[C:3]([CH3:15])=[C:4]([N+:21]([O-:23])=[O:22])[C:5]([NH2:8])=[N:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.67 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated (35° C.) overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (6×50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The DCM was removed under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was re-dissolved in conc. HCl (20 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 40° C. for 18 h
|
|
Duration
|
18 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
100° C. for 4 h
|
|
Duration
|
4 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
finally 50° C. for 18 h
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to RT
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water (50 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (5×40 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer was treated with 30% (w/v) NaOH aq. until the pH=12
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (6×60 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(C(=NC1)N)[N+](=O)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
